5-Bromo-6-isobutoxybenzofuran-2-carboxylic acid
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Overview
Description
5-Bromo-6-isobutoxybenzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 5th position, an isobutoxy group at the 6th position, and a carboxylic acid group at the 2nd position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-isobutoxybenzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 6-isobutoxybenzofuran-2-carboxylic acid using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 6-isobutoxybenzofuran-2-carboxylic acid is coupled with a brominated aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination or coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction parameters such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-isobutoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol or alkane derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
5-Bromo-6-isobutoxybenzofuran-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-6-isobutoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and isobutoxy group contribute to its reactivity and ability to interact with biological molecules. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-methoxybenzofuran-2-carboxylic acid
- 5-Bromo-6-ethoxybenzofuran-2-carboxylic acid
- 5-Bromo-6-propoxybenzofuran-2-carboxylic acid
Comparison
Compared to its similar compounds, 5-Bromo-6-isobutoxybenzofuran-2-carboxylic acid is unique due to the presence of the isobutoxy group, which may influence its chemical reactivity and biological activity. The isobutoxy group provides steric hindrance and electronic effects that can affect the compound’s interactions with other molecules, making it distinct from its methoxy, ethoxy, and propoxy counterparts .
Properties
Molecular Formula |
C13H13BrO4 |
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Molecular Weight |
313.14 g/mol |
IUPAC Name |
5-bromo-6-(2-methylpropoxy)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H13BrO4/c1-7(2)6-17-11-5-10-8(3-9(11)14)4-12(18-10)13(15)16/h3-5,7H,6H2,1-2H3,(H,15,16) |
InChI Key |
VTHNNTAFNIGSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C2C=C(OC2=C1)C(=O)O)Br |
Origin of Product |
United States |
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